molecular formula C17H22O B1221034 2-(1-Adamantyl)-4-methylphenol CAS No. 41031-50-9

2-(1-Adamantyl)-4-methylphenol

Cat. No.: B1221034
CAS No.: 41031-50-9
M. Wt: 242.36 g/mol
InChI Key: XHLJIHBDAJFXBE-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-4-methylphenol is a chemical compound that features an adamantyl group attached to a phenol ring The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound

Scientific Research Applications

2-(1-Adamantyl)-4-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The uniqueness of the adamantyl scaffold for biological application is due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .

Safety and Hazards

While specific safety data for “2-(1-Adamantyl)-4-methylphenol” is not available, general safety precautions for handling adamantane derivatives include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Biochemical Analysis

Cellular Effects

The effects of 2-(1-Adamantyl)-4-methylphenol on cellular processes are diverse. In cancer cells, the compound has been found to disrupt the microtubule network by binding to the colchicine binding site of tubulin, leading to the formation of atypical tubulin assemblies . This disruption can inhibit cell proliferation and induce apoptosis. Furthermore, this compound has been shown to influence cell signaling pathways, such as the PI3K/Akt pathway, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as tubulin, and inhibit its polymerization, leading to microtubule destabilization . Additionally, this compound can modulate enzyme activity by acting as an inhibitor or activator, depending on the enzyme and the context of the reaction. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound remains stable under physiological conditions but can degrade under extreme pH or high-temperature conditions . Long-term exposure to the compound in in vitro studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert protective effects against oxidative stress by enhancing the activity of antioxidant enzymes . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which hydroxylate the adamantyl group . This hydroxylation increases the compound’s solubility and facilitates its excretion. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transport proteins, such as albumin, can bind to this compound and facilitate its distribution throughout the body . The compound’s distribution is also influenced by its affinity for certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. Additionally, the compound can interact with nuclear receptors and influence gene expression by modulating transcriptional activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-4-methylphenol typically involves the alkylation of 4-methylphenol with 1-adamantyl halides. One common method includes the reaction of 4-methylphenol with 1-bromoadamantane in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Adamantyl)-4-bromophenol
  • 2-(1-Adamantyl)-4-methoxyphenol
  • 1-Adamantylamine

Uniqueness

2-(1-Adamantyl)-4-methylphenol is unique due to the presence of both the adamantyl and methylphenol groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications in different fields .

Properties

IUPAC Name

2-(1-adamantyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-11-2-3-16(18)15(4-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLJIHBDAJFXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347111
Record name 2-(1-Adamantyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41031-50-9
Record name 2-(1-Adamantyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Adamantyl)-4-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(1-Adamantyl)-4-methylphenol in chemical synthesis?

A1: While this compound itself is not extensively studied in the provided research, a closely related compound, this compound, plays a crucial role as a building block in the synthesis of a highly diastereo- and enantioselective hetero-Diels-Alder catalyst. [] This catalyst, derived from this compound, enables the preparation of (2S,6R)-6-(tert-butyldimethylsilyloxymethyl)-2-methoxy-2,5-dihydropyran, a valuable chiral intermediate in organic synthesis. []

Q2: How do adamantane derivatives, like those synthesized using this compound, interact with estrogen receptors?

A2: Research suggests that adamantane derivatives can exhibit estrogen-like activity. [] While this compound itself is not directly studied in this context, the paper highlights the binding interactions of structurally similar adamantanes, namely 4-(1-adamantyl)phenol (AdP) and 4,4'-(1,3-adamantanediyl)diphenol (AdDP), with human estrogen receptors alpha and beta (ERα and ERβ). [] These interactions induce conformational changes in the receptors, influencing their binding affinity for estrogen response elements (EREs) and potentially impacting downstream estrogenic signaling pathways. []

Q3: What are the implications of the potential estrogenic activity of adamantane derivatives?

A3: The study highlights the importance of investigating the potential estrogenic activity of novel synthetic compounds, including those incorporating adamantane structures. [] Understanding the interactions of these compounds with ERα and ERβ, as demonstrated with AdP and AdDP, is crucial for assessing their potential as selective estrogen receptor modulators (SERMs) and evaluating their potential impact on human health and the environment. []

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